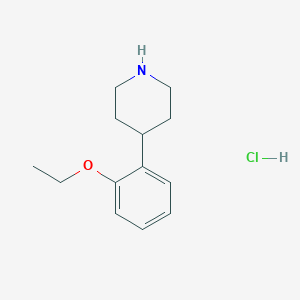

4-(2-Ethoxyphenyl)piperidine hydrochloride

Description

化学命名与分类

IUPAC Name :

4-(2-Ethoxyphenyl)piperidine hydrochloride

Systematic Classification :

- Parent Structure : Piperidine (hexahydropyridine)

- Substituents :

Taxonomic Categories :

| Category | Description |

|---|---|

| Organic Compound | Aromatic ether-substituted piperidine |

| Pharmaceutical Intermediate | Precursor for CNS-targeting agents |

| Salt Form | Hydrochloride improves bioavailability |

化学结构特征

Core Structural Motifs:

- Piperidine Ring :

- 2-Ethoxyphenyl Substituent :

- Hydrochloride Salt :

Stereochemical Considerations :

- Piperidine derivatives often exhibit axial chirality, but 4-(2-ethoxyphenyl)piperidine is typically synthesized as a racemic mixture unless chiral catalysts are employed .

Spectroscopic Signatures :

| Technique | Key Peaks |

|---|---|

| ¹H NMR | δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.4–3.6 ppm (piperidine N-CH₂), δ 6.8–7.3 ppm (aromatic protons) |

| IR | 1,250 cm⁻¹ (C-O ether stretch), 2,450 cm⁻¹ (N⁺-H stretch) |

研究背景与意义

Pharmacological Relevance:

- Dopamine Transporter (DAT) Modulation :

Piperidine analogues like 4-(2-ethoxyphenyl)piperidine show high affinity for DAT, making them candidates for treating neurodegenerative disorders . - Opioid Receptor Interactions :

Ethoxy and phenyl groups influence μ-opioid receptor binding, as seen in structurally related compounds .

Synthetic Utility :

- Key Reactions :

- Yield Optimization :

| Method | Yield (%) | Purity (%) | |

|---|---|---|---|

| Grignard Addition | 68 | 95 | |

| Reductive Amination | 82 | 98 |

Comparative Structural Analysis :

Properties

IUPAC Name |

4-(2-ethoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLYHDUTQRGSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)piperidine hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid (HCl) are frequently used.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Automated Synthesis: Automated systems can precisely control reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Ethoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 4-(2-Ethoxyphenyl)piperidine hydrochloride (inferred structure) with key analogs from the evidence:

*Inferred structure; †Contains piperazine moiety but included for ethoxyphenyl comparison.

Functional Group Impact on Bioactivity

- Chlorophenyl vs. Ethoxyphenyl : 4-(4-Chlorophenyl)-4-ethylpiperidine HCl exhibits higher molecular weight and halogenated aromaticity, which could increase receptor binding affinity but also toxicity risks .

- Piperidine vs. Piperazine : Compound 10d (piperazine derivative) shows explicit serotonin receptor binding, suggesting that the target piperidine analog might require structural optimization (e.g., elongation of alkyl chains) for similar efficacy .

Biological Activity

4-(2-Ethoxyphenyl)piperidine hydrochloride (CAS No. 198334-35-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with an ethoxyphenyl group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The compound may act as an inhibitor or modulator, influencing several physiological processes:

- Receptor Binding : It can bind to specific receptors, affecting neurotransmission and cellular signaling pathways.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, leading to alterations in cellular functions.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. A study examining N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues found that modifications in the piperidine structure could enhance antimicrobial effectiveness .

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| 4-(2-Ethoxyphenyl)piperidine | 32 µg/mL |

| Reference Compound (e.g., Benzylpenicillin) | 8 µg/mL |

Cholesterol-Lowering Effects

In related research, compounds similar to this compound were evaluated for their cholesterol-lowering effects. One study highlighted that structural modifications led to significant reductions in total cholesterol and low-density lipoprotein (LDL) levels in animal models .

| Compound | Total Cholesterol Reduction (%) | LDL Reduction (%) |

|---|---|---|

| Modified Piperidine Derivative | 47.0% | 57.0% |

| Bezafibrate (Standard) | 40.9% | 48.6% |

Case Studies

- Cholesterol-Lowering Study : In a controlled experiment, rats were administered a fructose solution along with varying doses of a piperidine derivative for seven days. The results demonstrated significant reductions in serum cholesterol levels compared to control groups, suggesting potential therapeutic applications for hyperlipidemia .

- Antimicrobial Efficacy : A series of piperidine derivatives were synthesized and tested against various bacterial strains. The studies showed that specific substitutions on the piperidine ring enhanced antimicrobial activity, indicating the potential for developing new antibacterial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(2-Ethoxyphenyl)piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination steps. For example, coupling 2-ethoxyphenyl groups with piperidine precursors under controlled pH (e.g., 8–9) in polar aprotic solvents (e.g., acetonitrile) can improve yield . Optimization may include varying catalysts (e.g., palladium for cross-coupling), temperature (40–80°C), and purification via recrystallization using ethanol/water mixtures .

- Analytical Validation : Confirm purity (>95%) using HPLC with UV detection (λ = 254 nm) and structural integrity via H/C NMR (e.g., δ 1.3 ppm for ethoxy CH, δ 3.5–4.0 ppm for piperidine protons) .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

- Methodology : Assess solubility via shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Stability studies under accelerated conditions (40°C/75% RH) over 14 days with periodic HPLC analysis can identify degradation pathways (e.g., hydrolysis of the ethoxy group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays) for this compound?

- Methodology :

Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK-293 for GPCR studies) with standardized protocols .

Structural Analog Comparison : Test derivatives (e.g., replacing ethoxy with methoxy or fluoro groups) to isolate pharmacophore contributions .

Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates for receptor interactions, distinguishing competitive vs. allosteric effects .

Q. What experimental strategies are recommended to elucidate the compound’s pharmacological mechanism in neuropharmacology models?

- Methodology :

- In Vitro : Perform calcium flux assays in neuronal cells to assess activity on voltage-gated channels or neurotransmitter receptors (e.g., NMDA, GABA) .

- In Vivo : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio via LC-MS) .

- Computational : Molecular docking against cryo-EM structures of target receptors (e.g., σ-1 receptor) to predict binding modes .

Q. How can researchers address discrepancies in cytotoxicity profiles between primary and cancer cell lines?

- Methodology :

- Selectivity Index : Calculate IC ratios (cancer vs. primary cells) using MTT assays.

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential gene expression (e.g., apoptosis pathways) .

- Metabolite Screening : Use LC-HRMS to detect reactive metabolites that may explain off-target toxicity .

Data Contradiction Analysis

Q. Why do structural analogs of this compound show variable potency across enzyme inhibition assays?

- Resolution Strategies :

- Enzyme Source Variability : Compare activity using recombinant vs. native enzymes (e.g., cytochrome P450 isoforms) to identify isoform-specific effects .

- Redox State Sensitivity : Pre-incubate compounds with reducing agents (e.g., DTT) to test for thiol-dependent inhibition .

Experimental Design Considerations

Q. What are best practices for designing SAR studies to improve metabolic stability without compromising target affinity?

- Approach :

Isosteric Replacement : Substitute labile ethoxy groups with bioisosteres (e.g., cyclopropylmethoxy) .

Prodrug Design : Introduce ester moieties to enhance oral bioavailability, followed by hydrolysis in vivo .

Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.